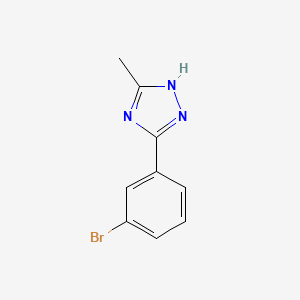
3-(3-bromophenyl)-5-methyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromophenyl)-5-methyl-1H-1,2,4-triazole is a heterocyclic compound featuring a triazole ring substituted with a bromophenyl group at the 3-position and a methyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-5-methyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-bromobenzyl bromide with methylhydrazine, followed by cyclization with formamide. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromophenyl)-5-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: The compound can form more complex heterocycles through cyclization reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
Substitution Products: Formation of various substituted triazoles depending on the nucleophile used.
Oxidation Products: Formation of oxidized triazole derivatives.
Reduction Products: Formation of reduced triazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromophenyl)-5-methyl-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: Used in the synthesis of advanced materials with specific electronic and photophysical properties.
Biological Studies: Studied for its interactions with biological targets and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 3-(3-bromophenyl)-5-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromophenyl group can enhance binding affinity to certain enzymes or receptors, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromophenyl)-5-methyl-1H-1,2,4-triazole: Similar structure with the bromine atom at the 4-position.
3-(3-Bromophenyl)-1H-pyrazole: Contains a pyrazole ring instead of a triazole ring.
3-(3-Bromophenyl)-1,2,4-oxadiazole: Features an oxadiazole ring instead of a triazole ring.
Uniqueness
3-(3-Bromophenyl)-5-methyl-1H-1,2,4-triazole is unique due to the specific positioning of the bromophenyl and methyl groups, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C9H8BrN3 |
|---|---|
Molekulargewicht |
238.08 g/mol |
IUPAC-Name |
3-(3-bromophenyl)-5-methyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H8BrN3/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7/h2-5H,1H3,(H,11,12,13) |
InChI-Schlüssel |
KFXATCVKCCDIHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NN1)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


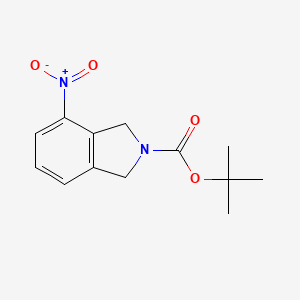
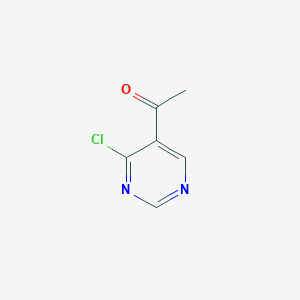
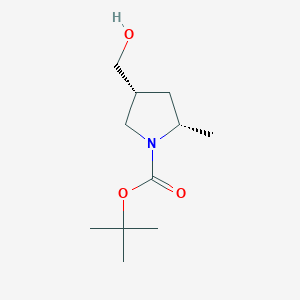
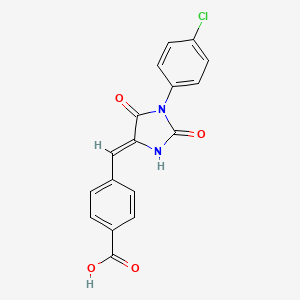
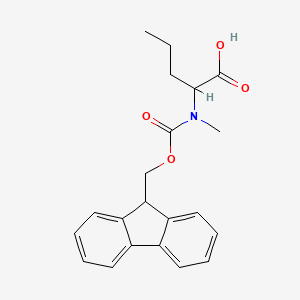


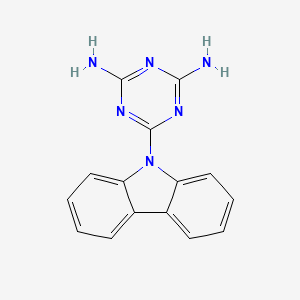

![Bis(benzo[b]thiophen-3-yl)dimethylsilane](/img/structure/B12829042.png)

![Ethyl (R)-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12829055.png)
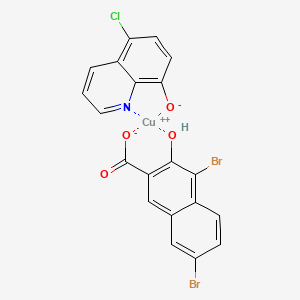
![N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5'-phosphate](/img/structure/B12829066.png)
